Cas no 328085-65-0 (2-Methyl-4-bromoindene)

2-Methyl-4-bromoindene structure
2-Methyl-4-bromoindene structure
Product Name:2-Methyl-4-bromoindene
N.o CAS:328085-65-0
MF:C10H9Br
MW:209.082462072372
CID:1451609
Update Time:2025-10-15

2-Methyl-4-bromoindene Propriedades químicas e físicas

Nomes e Identificadores

    • 4-bromo-2-methyl-1H-Indene
    • 1H-Indene, 4-bromo-2-methyl-
    • 2-Methyl-4-bromoindene
    • Inchi: 1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
    • Chave InChI: RLKASFXMXUOUFQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C=C(C)C2

Propriedades Computadas

  • Massa Exacta: 207.98877

Propriedades Experimentais

  • Densidade: 1.432±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 104-108 ºC (5 Torr)
  • Ponto de Flash: 117.9±18.7 ºC,
  • Solubilidade: Insuluble (5.6E-3 g/L) (25 ºC),
  • PSA: 0

2-Methyl-4-bromoindene Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M227320-50mg
2-Methyl-4-bromoindene
328085-65-0
50mg
$414.00 2023-05-18
TRC
M227320-100mg
2-Methyl-4-bromoindene
328085-65-0
100mg
$781.00 2023-05-18
TRC
M227320-250mg
2-Methyl-4-bromoindene
328085-65-0
250mg
$1734.00 2023-05-18
TRC
M227320-500mg
2-Methyl-4-bromoindene
328085-65-0
500mg
$ 3000.00 2023-09-07

2-Methyl-4-bromoindene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  2 h, -5 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
Referência
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Pentane ,  Hexane ;  10 min, 0 °C; 10 min, 0 °C; 10 h, reflux; reflux → -80 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -80 °C → rt; 12 h, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Referência
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Método de produção 3

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Referência
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  15 min, rt; 15 min, rt
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt; 2 h, 160 °C
1.5 Reagents: Thionyl chloride Solvents: Thionyl chloride ;  24 h, rt; reflux
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1 h, 0 °C; 3 h, reflux; reflux → rt
1.7 Reagents: Water ;  cooled
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  2 h, -5 °C; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
2.3 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
Referência
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  4 h, 0 °C; overnight, rt
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Pentane ,  Hexane ;  10 min, 0 °C; 10 min, 0 °C; 10 h, reflux; reflux → -80 °C
2.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -80 °C → rt; 12 h, rt
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Referência
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

2-Methyl-4-bromoindene Raw materials

2-Methyl-4-bromoindene Preparation Products

2-Methyl-4-bromoindene Literatura Relacionada

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.